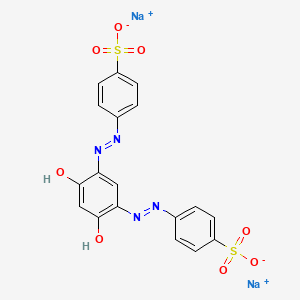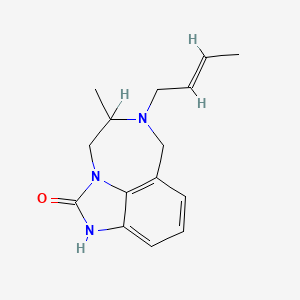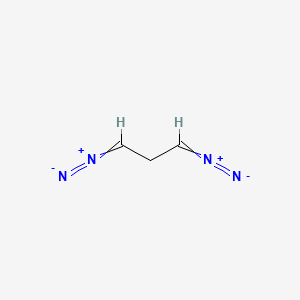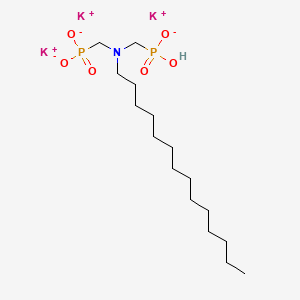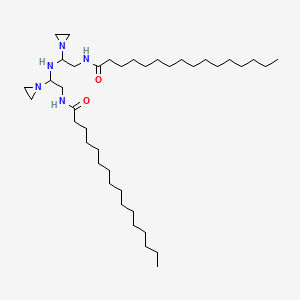
N,N'-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide is a complex organic compound with a unique structure that includes multiple amide and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide typically involves the reaction of hexadecan-1-amine with a bis-imine precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imine and amide groups in the compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amine
- N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-oxide
Uniqueness
N,N’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bishexadecan-1-amide is unique due to its specific combination of imine and amide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
43161-98-4 |
|---|---|
Molecular Formula |
C40H79N5O2 |
Molecular Weight |
662.1 g/mol |
IUPAC Name |
N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(hexadecanoylamino)ethyl]amino]ethyl]hexadecanamide |
InChI |
InChI=1S/C40H79N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(46)41-35-37(44-31-32-44)43-38(45-33-34-45)36-42-40(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,43H,3-36H2,1-2H3,(H,41,46)(H,42,47) |
InChI Key |
XZGJNRRKUALFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCCCC)N1CC1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
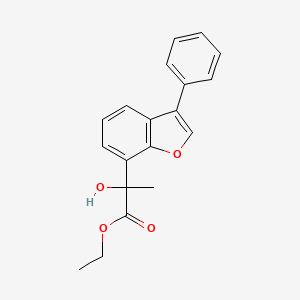
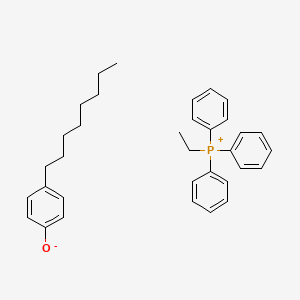
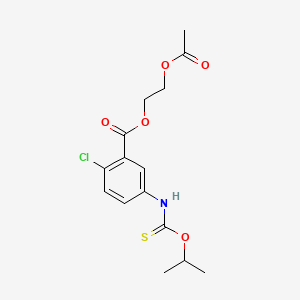
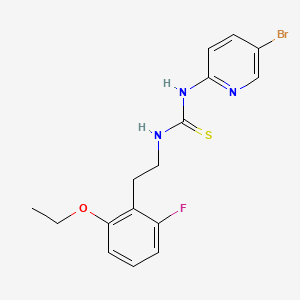
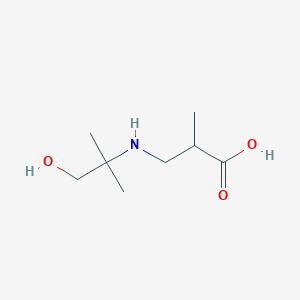

![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)

